Molecular Weight and Vapor Pressure Advantage Over Fused Pyrazinone Scaffolds
The molecular weight of 3-Methylidene-3,4-dihydropyrazin-2(1H)-one is 110.11 g/mol, which is significantly lower than common fused dihydropyrazinone scaffolds such as 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one derivatives used in kinase inhibitor programs, which routinely exceed 300 g/mol [1]. This lower molecular weight corresponds to a higher predicted vapor pressure, directly enabling purification via sublimation or gas-phase handling techniques that are impractical for larger fused analogs [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 110.11 g/mol |
| Comparator Or Baseline | 3,4-Dihydropyrazino[2,3-b]pyrazin-2(1H)-one derivatives (typical range: 300–500 g/mol) |
| Quantified Difference | ≥ 190 g/mol lower molecular weight |
| Conditions | Computed by PubChem (target) vs. representative kinase inhibitor patent space (comparator class) |
Why This Matters
Lower molecular weight and associated higher volatility improve purification throughput and enable physical vapor deposition techniques, directly impacting procurement for material science and medicinal chemistry campaigns where scaffold minimalism is prioritized.
- [1] PubChem. (2021). 3-Methylidene-3,4-dihydropyrazin-2(1H)-one (CID 71421600). National Center for Biotechnology Information. Retrieved May 4, 2026. View Source
- [2] Mortensen, D. S. et al. (2015). Discovery of Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor CC-223. Journal of Medicinal Chemistry, 58(13), 5323–5333. (Representative fused dihydropyrazinone molecular weight range). View Source
